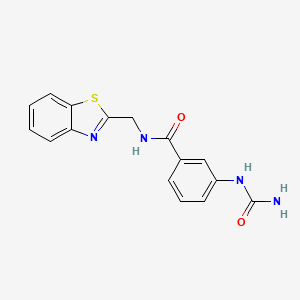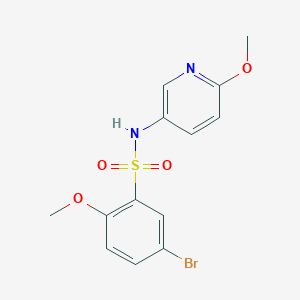
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a heterocyclic compound that belongs to the class of oxadiazoles, which are widely used in medicinal chemistry due to their diverse pharmacological activities. In
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the formation of a covalent bond between the compound and the solvent-exposed tryptophan residue in the protein. This covalent bond results in a significant increase in the fluorescence intensity of this compound, which can be used to monitor the conformational changes in the protein. The reaction between this compound and tryptophan residue occurs via a radical-mediated mechanism, which involves the generation of a reactive intermediate by the reaction of this compound with a solvent molecule.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any significant biochemical or physiological effects. The compound has been extensively used in various in vitro studies to study the conformational changes in proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments include its high selectivity for tryptophan residues, non-toxic nature, and ability to monitor conformational changes in proteins. The limitations of using this compound include its relatively low yield during the synthesis process and the requirement for specialized equipment to measure the fluorescence intensity of the compound.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole in scientific research. One potential application is in the study of protein-protein interactions. This compound can be used to label specific tryptophan residues in one protein, and the fluorescence intensity can be monitored in the presence of another protein to study the interaction between the two proteins. Another potential application is in the study of protein-lipid interactions. This compound can be used to label specific tryptophan residues in a membrane protein, and the fluorescence intensity can be monitored in the presence of different lipid compositions to study the effect of lipids on the conformational changes in the protein. Finally, this compound can be used in the study of protein folding and misfolding, which is of significant interest in the field of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its ability to selectively label tryptophan residues in proteins and monitor conformational changes. The compound has several potential applications in the study of protein-protein interactions, protein-lipid interactions, and protein folding and misfolding. The future directions for the use of this compound in scientific research are promising, and further studies are required to fully explore the potential of this compound.
Synthesemethoden
The synthesis of 2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and hydrazine hydrate in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate Schiff base, which is then cyclized to form the final product. The yield of this compound obtained through this method is around 75%.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential as a fluorescent probe for protein structure and dynamics. The compound has a unique property of selectively reacting with solvent-exposed tryptophan residues in proteins, leading to the formation of a covalent bond between this compound and the tryptophan residue. This covalent bond results in a significant increase in the fluorescence intensity of this compound, which can be used to monitor the conformational changes in the protein. This compound has been used to study the conformational changes in various proteins, including enzymes, antibodies, and membrane proteins.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-6-2-1-5-10(11)13-16-15-12(18-13)9-17-7-3-4-8-17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZZMPPKJQVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)


![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)



